REACTION_CXSMILES
|
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-].[NH4+:8].[NH4+:9].[CH:10]([N:23]1[CH2:26][C:25](=O)[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[CH2:29][OH:30].O>>[CH:10]([N:23]1[CH2:26][C:25]2([C:29](=[O:30])[NH:9][C:4](=[O:7])[NH:8]2)[CH2:24]1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1,2.3.4,6.7|
|
Name
|
|
Quantity
|
0.151 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0.445 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
|
Name
|
EtOH H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove EtOH
|
Type
|
ADDITION
|
Details
|
Additional water was added
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
rinsing with water
|
Type
|
CUSTOM
|
Details
|
sonicated for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC2(C1)NC(NC2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.283 g | |
YIELD: PERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |